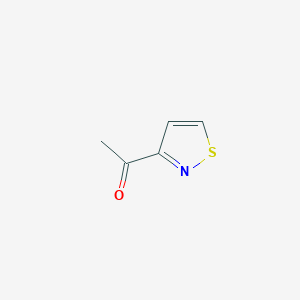

1-(Isothiazol-3-yl)ethan-1-one

描述

Contextual Framework of Isothiazole (B42339) Derivatives in Synthetic Research

Isothiazoles and their derivatives are a significant class of heterocyclic compounds that serve as crucial building blocks for creating new materials with interesting biological or electronic properties. medwinpublishers.comresearchgate.net The field of isothiazole chemistry has seen rapid development since the first successful synthesis of the parent isothiazole in 1956. medwinpublishers.com Researchers have been drawn to this class of compounds due to the wide range of useful properties they exhibit, leading to the discovery of numerous methods for their preparation and functionalization. medwinpublishers.comrsc.org

The synthetic versatility of isothiazoles has made them important targets in organic synthesis. medwinpublishers.com Strategies for synthesizing isothiazole-containing molecules are continually being developed, reflecting the high potential of these heterocycles in the design of complex chemical structures. thieme-connect.comthieme-connect.com These synthetic methods often involve ring-forming reactions, such as intramolecular cyclization and cycloaddition reactions, as well as the functionalization of the pre-formed isothiazole ring. thieme-connect.commedwinpublishers.com The development of novel, metal-catalyzed procedures has further expanded the ability to create isothiazoles with a wide variety of functional groups. rsc.org

Strategic Importance of the Isothiazole Moiety in Organic Synthesis

The strategic importance of the isothiazole moiety in organic synthesis stems from its unique structural and electronic properties. rsc.org As a five-membered aromatic heterocycle, the isothiazole ring possesses a delocalized π-electron system, which confers it with stability. medwinpublishers.com The presence of two electronegative heteroatoms, nitrogen and sulfur, in a 1,2-relationship, imparts distinct reactivity to the ring system. rsc.orgresearchgate.net

This unique arrangement of atoms makes isothiazoles valuable intermediates in the synthesis of a wide array of organic compounds. rsc.orgresearchgate.net The isothiazole ring can be strategically employed to influence the chemical and physical properties of a target molecule. For instance, the isothiazole nucleus is a key component in various biologically active compounds. thieme-connect.comresearchgate.net The development of creative heterocyclic structures based on the isothiazole scaffold continues to open up new avenues for chemists to explore. rsc.org Furthermore, isothiazoles can serve as precursors to other heterocyclic systems through ring transformation reactions, highlighting their utility as versatile synthetic intermediates. thieme-connect.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(1,2-thiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-3-8-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLNTEYLVSFUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-35-7 | |

| Record name | 1-(1,2-thiazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isothiazol 3 Yl Ethanone and Its Structural Analogs

Ring-Forming Approaches for the Isothiazole (B42339) Core

The construction of the isothiazole nucleus, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, is accomplished through a variety of synthetic strategies. These methods can be broadly categorized by the bond-forming logic and the type of precursors utilized.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a direct and efficient approach to the isothiazole ring, involving the formation of a key N-S bond from a linear precursor containing all the necessary atoms. One notable method involves the trifluoroacetic acid (TFA)-promoted cyclization of N-propargylsulfinylamides. This reaction proceeds under mild conditions and is believed to occur via an electrophilic cyclization followed by aromatization to yield polysubstituted isothiazoles. clockss.org For instance, the reaction can be scaled to the multi-millimole level, affording the desired isothiazole product in good yield. clockss.org

Another established intramolecular pathway is the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides. rsc.org This approach uses an oxidant to facilitate the formation of the critical N-S bond, leading to a range of isothiazole derivatives.

| Method | Starting Material | Reagents/Conditions | Product Scope | Yield |

| Sulfinyl Group-Involved Cyclization | N-propargyl tert-butanesulfinylamide | TFA, Dichloromethane, 0 °C to rt | Polyfunctionalized isothiazoles | 78% (2.0 mmol scale) clockss.org |

| Oxidative Cyclization | α,β-unsaturated thiocarboxamide | Oxidizing Agent (e.g., I₂, H₂O₂) | Substituted 5-aminoisothiazoles | Varies |

[4+1] Heteroannulation Strategies

The [4+1] heteroannulation strategy involves combining a four-atom precursor with a single-atom reagent that provides the final atom needed to complete the ring, typically nitrogen. An operationally simple and environmentally friendly method involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). wikipedia.org In this catalyst- and metal-free approach, the ammonium salt serves as the nitrogen source. The reaction proceeds through a cascade of sequential imine formation, cyclization, and aerial oxidation to form the N-S bond, ultimately yielding 3,5-disubstituted isothiazoles. wikipedia.org

| Method | 4-Atom Component | 1-Atom Component | Conditions | Product Scope |

| Catalyst-Free Annulation | β-Ketodithioesters / β-Ketothioamides | Ammonium Acetate (NH₄OAc) | Solvent (e.g., EtOH), Heat | 3,5-Disubstituted/annulated isothiazoles wikipedia.org |

[3+2] Heteroannulation Methodologies

[3+2] Heteroannulation, also known as 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered rings. In the context of isothiazole synthesis, this involves the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile. medwinpublishers.com A classic example is the 1,3-dipolar cycloaddition of in situ-generated nitrile sulfides (R-C≡N⁺-S⁻) with alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netorganic-chemistry.org The nitrile sulfide (B99878) acts as the three-atom component containing the requisite C-N-S framework, which reacts with the carbon-carbon triple bond of the alkyne to form the isothiazole ring directly. researchgate.netorganic-chemistry.org

| Method | 1,3-Dipole (3-Atom Component) | Dipolarophile (2-Atom Component) | Conditions | Product Scope |

| Nitrile Sulfide Cycloaddition | Nitrile Sulfide (generated in situ) | Dimethyl Acetylenedicarboxylate (DMAD) | Varies depending on nitrile sulfide generation | Isothiazole dicarboxylates researchgate.netorganic-chemistry.org |

Ring Transformation Syntheses of Isothiazoles

The synthesis of isothiazoles can also be achieved by the chemical transformation of other pre-existing heterocyclic rings. This approach leverages the availability of other heterocycles to provide a template for the isothiazole core. A well-established method is the conversion of 3,5-disubstituted isoxazoles into the corresponding isothiazoles by treatment with phosphorus pentasulfide (P₄S₁₀) in pyridine (B92270). researchgate.net This reaction effectively swaps the oxygen atom of the isoxazole (B147169) ring for a sulfur atom.

A more contemporary example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. wikipedia.org This process involves the extrusion of dinitrogen from the thiadiazole ring to generate an α-thiavinyl rhodium-carbenoid intermediate, which then undergoes cycloaddition with a nitrile to furnish a wide variety of substituted isothiazoles. wikipedia.org

| Method | Starting Heterocycle | Reagents/Catalyst | Conditions | Product |

| Isoxazole Conversion | 3,5-Disubstituted Isoxazole | Phosphorus Pentasulfide (P₄S₁₀), Pyridine | Heating | 3,5-Disubstituted Isothiazole researchgate.net |

| Transannulation | 1,2,3-Thiadiazole | Rh₂(OAc)₄, Nitrile (R-CN) | Heating (e.g., 130 °C) | Polysubstituted Isothiazole wikipedia.org |

Transition Metal-Catalyzed Cyclization Protocols

Transition metals play a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. In isothiazole synthesis, transition metal catalysis is often employed in cyclization and annulation reactions. As mentioned previously, the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles is a prominent example of a transition metal-catalyzed protocol that provides access to a diverse range of isothiazole products. wikipedia.org These reactions benefit from the unique reactivity of metal-carbenoid intermediates, allowing for the construction of the heterocyclic ring under controlled conditions. wikipedia.org

| Catalyst System | Starting Materials | Reaction Type | Key Intermediate |

| Rhodium(II) Acetate | 1,2,3-Thiadiazole, Nitrile | Transannulation / Cycloaddition | α-Thiavinyl Rh-carbenoid wikipedia.org |

Metal-Free Isothiazole Ring Formation

The development of metal-free synthetic methods is a significant goal in green chemistry. Several strategies exist for the formation of the isothiazole ring without the need for transition metal catalysts. The previously discussed [4+1] annulation of β-ketodithioesters with ammonium acetate is a prime example of a metal- and catalyst-free process. wikipedia.org

Other notable metal-free approaches include:

Base-promoted cycloaddition: Alkynyl oxime ethers can undergo a demethoxylative cycloaddition with sodium sulfide (Na₂S) as the sulfur source, promoted by a base, to yield isothiazoles. wikipedia.org

KOH-mediated synthesis: The reaction of a dithioester with an aryl acetonitrile (B52724) in the presence of potassium hydroxide (B78521) (KOH) under aerial conditions can provide 3-hydroxy-4,5-disubstituted isothiazoles. wikipedia.org

Ammonium thiocyanate (B1210189) promotion: β-thiocyanocinnamaldehydes react with ammonium thiocyanate, which acts as the nitrogen source, to yield isothiazoles in good yields. researchgate.net

| Method | Key Reagents | Reaction Type | Conditions |

| [4+1] Annulation | β-ketodithioester, NH₄OAc | Sequential imine formation/cyclization/oxidation | Metal- and catalyst-free, heating wikipedia.org |

| Demethoxylative Cycloaddition | Alkynyl oxime ether, Na₂S | Base-promoted cycloaddition | Metal-free wikipedia.org |

| Dithioester-Acetonitrile Coupling | Dithioester, Aryl acetonitrile, KOH | Base-mediated cyclization | Aerial conditions wikipedia.org |

| Thiocyanate-Promoted Cyclization | β-thiocyanocinnamaldehyde, NH₄SCN | Ring closure | Metal-free researchgate.net |

Oxidative Cyclization Mechanisms and Applications

Oxidative cyclization represents a powerful strategy for the construction of the isothiazole ring system, often proceeding through the formation of key nitrogen-sulfur bonds under oxidizing conditions. While a direct one-pot synthesis of 1-(isothiazol-3-yl)ethanone via oxidative cyclization is not extensively documented, plausible synthetic routes can be extrapolated from established methodologies for isothiazole synthesis.

One such approach involves the reaction of a β-enaminone with a suitable sulfur source, followed by an oxidative cyclization step. For instance, a three-component reaction of enaminoesters, a sulfur source, and a third component can lead to the formation of isothiazoles. researchgate.netorganic-chemistry.org A potential pathway to 1-(isothiazol-3-yl)ethanone could commence with the appropriate β-enaminone precursor, 4-amino-3-penten-2-one. The reaction of this enaminone with a sulfur transfer reagent, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), could lead to an intermediate that, upon oxidative cyclization, yields the desired 3-acetylisothiazole.

The proposed mechanism would likely involve the initial reaction of the enamine nitrogen with the sulfur electrophile, followed by an intramolecular cyclization via attack of the enamine β-carbon onto the sulfur atom. Subsequent oxidation and elimination of protons would then lead to the aromatic isothiazole ring. The presence of an oxidizing agent facilitates the final aromatization step.

Another viable strategy involves the oxidative cascade cyclization of enaminones with elemental sulfur, a method that has been successfully employed for the synthesis of thiazole-2-thiones. organic-chemistry.orgnih.gov Adapting this methodology could provide a pathway to 3-acetylisothiazole derivatives.

The application of these oxidative cyclization methods is significant as they often utilize readily available starting materials and can proceed under relatively mild conditions. The ability to construct the core isothiazole ring with the acetyl functionality already in place at the 3-position is a key advantage for the efficient synthesis of this class of compounds.

Post-Cyclization Functionalization and Derivatization of Isothiazole Rings

Once the 1-(isothiazol-3-yl)ethanone scaffold is synthesized, its further functionalization can be achieved through a variety of modern synthetic methodologies, allowing for the introduction of diverse substituents on both the isothiazole ring and the ethanone (B97240) side chain.

Direct C-H Bond Functionalization Techniques

Direct C-H bond functionalization has emerged as a powerful tool for the atom-economical modification of heterocyclic systems. For the isothiazole ring in 1-(isothiazol-3-yl)ethanone, the C-H bonds at the C4 and C5 positions are potential sites for such transformations. Palladium-catalyzed direct arylation is a well-established method for the C-H functionalization of various heterocycles, including thiazoles and benzothiazoles, and can be considered analogous for isothiazoles. rsc.orgnih.govrsc.orgchemrxiv.org

The reaction typically involves a palladium catalyst, such as palladium(II) acetate, a ligand, a base, and an aryl halide. The regioselectivity of the C-H activation is often influenced by the electronic properties of the substrate and the reaction conditions. For 1-(isothiazol-3-yl)ethanone, the acetyl group at the C3 position is electron-withdrawing, which may influence the reactivity of the C4 and C5 positions towards C-H activation.

| Catalyst System | Coupling Partner | Position Functionalized | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide | C4 or C5 | rsc.org |

| Copper Catalyst | Various | C4 or C5 | N/A |

Cross-Coupling Reactions at Isothiazole Scaffolds

Cross-coupling reactions provide a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds on the isothiazole ring. These reactions typically require the pre-functionalization of the isothiazole with a halogen or a triflate group, which then serves as a handle for coupling.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org A 3-halo-1-(isothiazol-3-yl)ethanone could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents at the C3 position. Similarly, halogenation at the C4 or C5 positions would allow for functionalization at these sites. For example, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been reported to proceed selectively. nih.gov

The Sonogashira coupling, another palladium-catalyzed reaction, enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction could be employed to introduce alkynyl moieties onto the isothiazole ring of 1-(isothiazol-3-yl)ethanone.

| Coupling Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Pd catalyst, Base | Organoboron reagent, Organohalide | C-C |

| Sonogashira | Pd catalyst, Cu(I) cocatalyst, Base | Terminal alkyne, Organohalide | C-C (sp²-sp) |

Nucleophilic Substitution Pathways on the Isothiazole Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto aromatic and heteroaromatic rings. wikipedia.orglibretexts.orgfishersci.seyoutube.com For this reaction to occur on the isothiazole ring, the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups are typically required to activate the ring towards nucleophilic attack.

In the case of 1-(isothiazol-3-yl)ethanone, the acetyl group at the C3 position is electron-withdrawing. If a halogen were present at the C4 or C5 position, the ring would be activated towards nucleophilic substitution. The introduction of an additional electron-withdrawing group, such as a nitro group, would further enhance this reactivity. nih.gov Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates.

For instance, a hypothetical 4-halo-3-nitroisothiazole derivative could readily undergo substitution with various nucleophiles at the C4 position. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups.

Side-Chain Modifications of the Ethanone Group

The ethanone group of 1-(isothiazol-3-yl)ethanone offers a reactive handle for a variety of chemical transformations, allowing for the elaboration of the side chain. The α-protons of the methyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 1-(isothiazol-3-yl)ethanone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.comadichemistry.comnih.govjlu.edu.cn This reaction would lead to the formation of a β-amino ketone, known as a Mannich base.

The Knoevenagel condensation involves the reaction of the ethanone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comthermofisher.comnih.gov This reaction results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated ketone.

| Reaction | Reagents | Product Type |

| Mannich Reaction | Aldehyde, Amine | β-Amino ketone (Mannich base) |

| Knoevenagel Condensation | Active methylene compound, Base | α,β-Unsaturated ketone |

Halogenation and Subsequent Synthetic Manipulations

Halogenation of 1-(isothiazol-3-yl)ethanone can occur at two distinct locations: on the isothiazole ring or on the α-carbon of the ethanone side chain.

Ring Halogenation: Electrophilic halogenation of the isothiazole ring can introduce halogen atoms at the C4 and/or C5 positions. The regioselectivity of this reaction would be influenced by the directing effects of the acetyl group at C3. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an acid catalyst are commonly used for the halogenation of heteroaromatic compounds. acs.org These halogenated isothiazoles can then serve as versatile intermediates for cross-coupling reactions as discussed in section 2.2.2.

Side-Chain Halogenation: The α-protons of the methyl group of the ethanone side chain are susceptible to halogenation under both acidic and basic conditions. This reaction would yield α-halo ketones, which are valuable synthetic intermediates. For example, reaction with bromine in acetic acid would likely lead to the formation of 1-(isothiazol-3-yl)-2-bromoethanone. These α-halo ketones can subsequently be used in a variety of nucleophilic substitution and elimination reactions.

Specific Synthetic Routes to 1-(Isothiazol-3-yl)ethanone and Related Acetylated Isothiazoles

The synthesis of 1-(isothiazol-3-yl)ethanone and its analogs is a significant area of focus in heterocyclic chemistry, driven by the utility of the isothiazole core in various applications. The methodologies employed are diverse, ranging from the direct functionalization of a pre-formed isothiazole ring to the construction of the ring from acyclic precursors bearing the necessary functionalities.

Strategies for Acetyl Group Introduction to Isothiazoles

The introduction of an acetyl group onto an isothiazole ring can be accomplished through several strategic approaches. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.

One of the most effective methods for introducing functional groups to the isothiazole ring is through metallation followed by quenching with an electrophile. scripps.edu The isothiazole ring can be deprotonated at a specific carbon atom using a strong base, such as n-butyllithium (n-BuLi) or a lithium dialkylamide like lithium isopropylcyclohexylamide (LICA), often in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net This generates a highly reactive lithiated isothiazole intermediate. Subsequent reaction of this intermediate with an appropriate acetylating agent, such as acetyl chloride or N-methoxy-N-methylacetamide (Weinreb amide), yields the corresponding acetylated isothiazole. This strategy allows for regioselective introduction of the acetyl group, particularly at the C-5 position.

Another viable strategy involves the transformation of a pre-existing functional group on the isothiazole ring. For example, an isothiazole-3-carboxylic acid can be converted into its corresponding acid chloride, which can then be subjected to a reaction with an organocadmium or organocuprate reagent to form the ketone. A more modern alternative involves the conversion of the carboxylic acid to a Weinreb amide, followed by treatment with an organometallic reagent like methyl lithium or a methyl Grignard reagent. A similar approach has been demonstrated in the synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone, where 1-methyl-1H-indazole-3-carboxylic acid was treated with methyl lithium to yield the target ketone. prepchem.com

| Strategy | Reagents | Position of Acetylation | Reference |

| Metallation-Acylation | 1. n-BuLi or LICA/TMEDA2. Acetylating Agent (e.g., Acetyl Chloride) | C-5 (primarily) | scripps.eduresearchgate.net |

| Functional Group Transformation | 1. Carboxylic Acid to Weinreb Amide2. Organometallic Reagent (e.g., MeLi) | Position of original functional group | prepchem.com |

Utilization of Precursor Molecules in 1-(Isothiazol-3-yl)ethanone Synthesis

The synthesis of 1-(isothiazol-3-yl)ethanone can be achieved starting from either the parent isothiazole heterocycle or from acyclic precursors that are cyclized to form the desired product.

The functionalization of isothiazole itself serves as a direct route. As detailed previously, lithiation of the parent isothiazole followed by acylation is a primary method. scripps.edu This approach leverages the relative acidity of the protons on the isothiazole ring to direct substitution.

Alternatively, the isothiazole ring can be constructed from open-chain molecules in a way that the acetyl group is already incorporated. This involves cyclization reactions where the precursors contain the requisite carbon, nitrogen, and sulfur atoms. General methods for isothiazole synthesis that could be adapted include the reaction of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, which proceeds via a C=O/C=S bond functionalization and subsequent cyclization/oxidation cascade. organic-chemistry.org Another foundational method is the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, which can produce isothiazoles in high yields. medwinpublishers.com By selecting an appropriate β-keto precursor that contains a terminal acetyl group, these ring-forming strategies can be tailored to produce 1-(isothiazol-3-yl)ethanone directly.

| Precursor Type | Description | Synthetic Approach | References |

| Heterocyclic Precursor | Isothiazole or Isothiazole-3-carboxylic acid | Functionalization of the pre-formed ring (e.g., metallation-acylation) | scripps.eduprepchem.com |

| Acyclic Precursor | β-ketodithioesters, enamino thiones | Ring construction/cyclization | organic-chemistry.orgmedwinpublishers.com |

Development of Isothiazolyl Ethanone Analogs

The synthetic methodologies for 1-(isothiazol-3-yl)ethanone can be extended to produce a wide array of structural analogs. These analogs can feature substitutions on the isothiazole ring, modifications to the ethanone side chain, or both.

The metallation-acylation route is highly versatile for creating analogs. By starting with substituted isothiazoles (e.g., 5-phenylisothiazole), one can introduce an acetyl group at other positions, leading to compounds like 1-(5-phenylisothiazol-3-yl)ethanone. scripps.edu Furthermore, using different acylating agents in the quenching step allows for the synthesis of a variety of isothiazolyl ketones.

Modification of the acetyl group provides another avenue for analog development. For instance, the methyl group of an existing acetylisothiazole can participate in condensation reactions. The condensation of 4-acetyl-5-chloro-3-methylisothiazole with various aromatic and heterocyclic aldehydes has been shown to occur at the methyl of the acetyl group, yielding α,β-unsaturated ketone analogs. researchgate.net This demonstrates how a simple acetylated isothiazole can be a building block for more complex structures.

Finally, the synthesis of entirely new, related heterocyclic systems can be considered a form of analog development. Research into isothiazolyl oxazolidinones, for example, involves linking the isothiazole core to other heterocyclic systems, creating complex molecules with distinct properties. nih.govresearchgate.net

Advanced Spectroscopic Characterization of 1 Isothiazol 3 Yl Ethanone

Vibrational Spectroscopy: Infrared and Raman Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, revealing the presence of specific functional groups and providing insight into the molecular structure.

Infrared (IR) Spectroscopy: The FT-IR spectrum of 1-(Isothiazol-3-yl)ethanone is characterized by several key absorption bands that correspond to the molecule's distinct functional groups. A prominent and strong absorption band is expected in the region of 1670-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The aromatic C-H stretching vibrations of the isothiazole (B42339) ring are anticipated to appear as weaker bands above 3000 cm⁻¹. The C-H stretching of the methyl group would be observed around 2900-3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is expected to contain multiple bands corresponding to the C=C and C=N stretching vibrations within the isothiazole ring. Fingerprint region bands below 1400 cm⁻¹ would correspond to various bending and deformation modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, though its intensity can vary. The symmetric vibrations of the isothiazole ring are often strong and sharp in Raman spectra, providing valuable structural information. Aromatic C-H stretching and methyl group vibrations are also Raman active.

While detailed experimental spectra for 1-(Isothiazol-3-yl)ethanone are not widely published, the expected vibrational frequencies based on analogous structures are summarized below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Weak-Medium |

| Aliphatic C-H Stretch (CH₃) | 3000-2850 | 3000-2850 | Medium |

| C=O Stretch (Ketone) | 1685-1665 | 1685-1665 | Strong |

| Isothiazole Ring C=C/C=N Stretch | 1600-1400 | 1600-1400 | Medium-Strong |

| CH₃ Bending | 1450-1375 | 1450-1375 | Medium |

| Isothiazole Ring Deformation | Below 1000 | Below 1000 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(Isothiazol-3-yl)ethanone is expected to show three distinct signals. The protons on the isothiazole ring (H4 and H5) would appear as doublets in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the acetyl group. H5 is typically downfield due to its proximity to the nitrogen atom. The coupling constant between these two adjacent protons (³JHH) is expected to be in the range of 4-6 Hz. The three protons of the acetyl methyl group would appear as a sharp singlet further upfield, generally in the range of 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display five signals, corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded and would appear significantly downfield, typically between 190 and 200 ppm. The three carbons of the isothiazole ring would resonate in the aromatic region (120-160 ppm). The carbon of the methyl group (CH₃) would be the most shielded, appearing upfield around 25-30 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 (Isothiazole) | ~8.8 | Doublet (d) | ~5.0 |

| H4 (Isothiazole) | ~7.6 | Doublet (d) | ~5.0 |

| CH₃ (Acetyl) | ~2.6 | Singlet (s) | N/A |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~192 |

| C3 (Isothiazole) | ~158 |

| C5 (Isothiazole) | ~155 |

| C4 (Isothiazole) | ~125 |

| CH₃ (Acetyl) | ~26 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 1-(Isothiazol-3-yl)ethanone is C₅H₅NOS, giving it a monoisotopic mass of approximately 127.01 Da.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z = 127. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.org Two main α-cleavage fragmentations are possible for this compound:

Loss of a methyl radical (•CH₃) to form the isothiazol-3-ylcarbonylium ion at m/z = 112.

Loss of the isothiazol-3-yl radical to form the highly stable acetyl cation (CH₃CO⁺) at m/z = 43, which is often a base peak for methyl ketones.

Further fragmentation of the isothiazole ring structure can also occur, leading to smaller charged fragments.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 127 | [M]⁺• (Molecular Ion) | [C₅H₅NOS]⁺• | - |

| 112 | [M - CH₃]⁺ | [C₄H₂NOS]⁺ | α-cleavage: Loss of •CH₃ |

| 84 | [M - CH₃CO]⁺ | [C₃H₂NS]⁺• | α-cleavage: Loss of •COCH₃ |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | α-cleavage: Formation of acetyl cation |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction study of 1-(Isothiazol-3-yl)ethanone would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the isothiazole ring and determine the conformation of the acetyl group relative to the ring. Key parameters of interest would include the C-C and C=O bond lengths of the ketone moiety and the C-S, S-N, N=C, and C=C bond lengths within the heterocyclic ring. Furthermore, the crystal packing arrangement would reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture. As of now, a public crystal structure for 1-(Isothiazol-3-yl)ethanone has not been reported in crystallographic databases.

Other Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

While IR, NMR, and MS provide the core structural information, other spectroscopic techniques can offer further insights.

UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The conjugated system of the isothiazole ring and the carbonyl group is expected to result in absorption bands in the ultraviolet region, likely between 200 and 400 nm.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively confirm the ¹H and ¹³C assignments. A COSY spectrum would show a cross-peak between the H4 and H5 protons, confirming their connectivity. An HSQC spectrum would correlate each proton with the carbon atom it is directly attached to, linking the ¹H and ¹³C spectral data.

These advanced methods, used in concert, allow for an unambiguous and comprehensive characterization of the molecular structure and electronic properties of 1-(Isothiazol-3-yl)ethanone.

Theoretical and Computational Investigations of 1 Isothiazol 3 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For 1-(Isothiazol-3-yl)ethanone, these methods can provide deep insights into its behavior in chemical reactions. Global reactivity descriptors, which are derived from the conceptual framework of Density Functional Theory (DFT), quantify the stability and reactivity of a molecule.

Key reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A molecule with a large energy gap between its frontier orbitals is considered "hard," indicating high stability and low reactivity. irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires an additional electronic charge from the environment.

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as defined by Koopmans' theorem. The relevant equations are:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = μ2 / 2η , where μ is the chemical potential (≈ -χ).

Density Functional Theory (DFT) Applications in Predicting Molecular Attributes

Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the structural and electronic properties of organic molecules. niscpr.res.inmdpi.com Calculations for compounds like 1-(Isothiazol-3-yl)ethanone are commonly performed using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.netnih.gov

Geometrical Optimization and Conformational Landscapes

The first step in a computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the structure with the minimum energy. For 1-(Isothiazol-3-yl)ethanone, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial, particularly concerning the rotation of the acetyl group relative to the isothiazole (B42339) ring. By calculating the energy profile as a function of the C-C-C=O dihedral angle, a potential energy surface can be generated to identify the most stable conformers (energy minima) and the transition states between them. ethz.chlibretexts.org In many aryl ketones, a planar conformation, where the carbonyl group is coplanar with the aromatic ring, is often the most stable due to favorable conjugation.

Table 1: Illustrative Optimized Geometrical Parameters for 1-(Isothiazol-3-yl)ethanone (Note: These are representative values based on DFT calculations of similar heterocyclic ketones and are not specific experimental data for this molecule.)

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C-C (acetyl) | ~1.51 Å | |

| C-S (isothiazole) | ~1.76 Å | |

| C=N (isothiazole) | ~1.32 Å | |

| Bond Angle | C-C-O (acetyl) | ~121° |

Computational Prediction of Spectroscopic Signatures

DFT calculations are highly effective in predicting various spectroscopic properties, which can be used to validate and interpret experimental data. niscpr.res.inresearchgate.net

Vibrational Spectroscopy: The calculation of vibrational frequencies (Infrared and Raman) is a standard output of geometry optimization. The predicted spectrum can be compared with experimental FT-IR data to confirm the structure and assign specific absorption bands to molecular vibrations. For 1-(Isothiazol-3-yl)ethanone, the most prominent peak would be the C=O stretching vibration, typically calculated to be in the 1680–1720 cm⁻¹ range. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. doi.org These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), are invaluable for assigning peaks in experimental NMR spectra.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. nih.gov This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to π→π* or n→π* transitions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

The frontier molecular orbitals, HOMO and LUMO, are critical for understanding chemical reactivity. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The spatial distribution of these orbitals indicates the probable sites for electrophilic and nucleophilic attack.

For 1-(Isothiazol-3-yl)ethanone, the HOMO is expected to be localized primarily on the electron-rich isothiazole ring, while the LUMO would likely be distributed across the conjugated system, including the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.com

Table 2: Illustrative Reactivity Descriptors for 1-(Isothiazol-3-yl)ethanone (Note: Values are hypothetical, based on typical ranges for similar heterocyclic compounds.)

| Parameter | Symbol | Illustrative Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| Energy Gap | ΔE | 4.7 eV |

| Electronegativity | χ | 4.15 eV |

| Chemical Hardness | η | 2.35 eV |

Elucidation of Intermolecular Interactions through Computational Methods

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Computational methods can map and quantify these non-covalent forces. Techniques like Hirshfeld surface analysis can be employed to visualize and analyze intermolecular contacts, partitioning them into types like H···O, H···N, H···H, etc., and highlighting the most significant interactions for crystal packing. nih.gov

Analysis of Hydrogen Bonding Networks

While 1-(Isothiazol-3-yl)ethanone does not possess strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N intermolecular hydrogen bonds. nih.govnih.govnih.gov The carbonyl oxygen and the isothiazole nitrogen atom are potential hydrogen bond acceptors, while the C-H bonds of the methyl group and the isothiazole ring can act as donors. Computational analysis can predict the geometry (distance and angle) and energy of these weak interactions, which often form chains or more complex networks that stabilize the crystal lattice. mdpi.com

Table 3: Potential Intermolecular Hydrogen Bonds in Crystalline 1-(Isothiazol-3-yl)ethanone

| Donor (D) | Acceptor (A) | Type | Typical Distance (H···A) | Typical Angle (D-H···A) |

|---|---|---|---|---|

| C-H (methyl) | O (carbonyl) | C-H···O | 2.2 - 2.6 Å | 140 - 170° |

| C-H (ring) | O (carbonyl) | C-H···O | 2.3 - 2.7 Å | 130 - 160° |

Quantification of Pi-Stacking and Van der Waals Interactions

Research focusing on the π-stacking energy landscapes of various heteroaromatics has shed light on the behavior of the isothiazole nucleus. In one such study, the interaction energy of isothiazole with benzene (B151609) was calculated to understand the fundamental nature of its π-stacking capabilities. acs.org It was found that the orientation of the nitrogen atom is a critical factor in determining the preferred stacking geometry, with the nitrogen preferably oriented away from the π-cloud of the interacting aromatic ring. acs.org

The interaction energy is significantly influenced by the molecule's dipole moment. acs.org A higher dipole moment generally leads to a more favorable interaction energy at the minimum energy geometry. acs.org This principle allows for a general understanding of how the acetyl group at the 3-position of the isothiazole ring in 1-(Isothiazol-3-yl)ethanone would modulate the electron distribution and, consequently, its π-stacking and van der Waals interactions.

To illustrate the quantification of these interactions, the following table presents data from a computational study on the interaction of various aromatic heterocycles with benzene. This data, while not specific to 1-(Isothiazol-3-yl)ethanone, provides a comparative context for the interaction energies involving the isothiazole ring.

| Heterocycle | Interaction Energy with Benzene (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Thiophene | -3.5 | 0.55 |

| Furan | -3.0 | 0.71 |

| Thiazole (B1198619) | -3.8 | 1.61 |

| Oxazole | -3.7 | 1.50 |

| Pyridine (B92270) | -3.9 | 2.22 |

| Pyrimidine (B1678525) | -3.6 | 2.33 |

| Isothiazole | -4.1 | 2.43 |

| Isoxazole (B147169) | -4.0 | 2.88 |

| 1,3,4-Thiadiazole | -4.5 | 3.29 |

Reaction Mechanism Studies and Energetic Profiles via Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions and determining their energetic profiles. Such studies involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For 1-(Isothiazol-3-yl)ethanone, while specific reaction mechanism studies are not prominently reported, the general reactivity of the isothiazole ring has been a subject of interest. medwinpublishers.comresearchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to investigate reaction pathways. mdpi.com These methods can predict the feasibility of a proposed mechanism by calculating the Gibbs free energy of reactants, transition states, and products.

For instance, computational studies on the biotransformation of thiazole-containing drugs have provided insights into their metabolic pathways. nih.govacs.org These studies explore various oxidative reactions, such as epoxidation, S-oxidation, and N-oxidation, and calculate the energy barriers associated with each pathway. nih.govacs.org The results help in understanding the reactivity of the thiazole ring and predicting the formation of potential metabolites. nih.govacs.org

A hypothetical computational study on a reaction involving 1-(Isothiazol-3-yl)ethanone, for example, its oxidation or reduction, would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant, product, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: The structure of the transition state connecting the reactant and product is located on the potential energy surface.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

The following table outlines the typical computational methods and the key energetic parameters that are determined in such reaction mechanism studies.

| Computational Method | Basis Set | Key Parameters Calculated | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | e.g., B3LYP/6-31G(d) | Activation Energy (ΔG‡), Reaction Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS) | Elucidation of reaction pathways, prediction of reaction feasibility and kinetics. |

| Ab initio methods (e.g., MP2, CCSD(T)) | e.g., aug-cc-pVTZ | Highly accurate single-point energies for critical points on the potential energy surface. | Refinement of energies obtained from less computationally expensive methods. |

| Semi-empirical methods (e.g., AM1, PM3) | Minimal basis sets | Initial exploration of reaction pathways, qualitative energetic profiles. | Screening of multiple potential reaction mechanisms due to lower computational cost. |

While the direct application of these computational methodologies to 1-(Isothiazol-3-yl)ethanone is yet to be extensively published, the established frameworks for studying related heterocyclic systems provide a clear roadmap for future theoretical investigations into the reactivity and energetic profiles of this compound.

Strategic Applications of 1 Isothiazol 3 Yl Ethanone in Contemporary Chemical Research

Utility as a Versatile Synthetic Building Block

The inherent reactivity of 1-(Isothiazol-3-yl)ethanone, characterized by the electrophilic carbonyl carbon and the nucleophilic isothiazole (B42339) ring, makes it an exceptionally useful intermediate in organic synthesis. The acetyl group can undergo a wide range of chemical transformations, including condensation, halogenation, and oxidation/reduction reactions, providing a gateway to a multitude of functionalized isothiazole derivatives.

Precursor for the Construction of Diverse Heterocyclic Systems

The chemical versatility of 1-(Isothiazol-3-yl)ethanone allows for its use as a starting material in the synthesis of a variety of other heterocyclic systems. The acetyl group serves as a convenient handle for elaboration into different ring structures through cyclocondensation reactions. For instance, the α-protons of the acetyl group can be readily deprotonated to form an enolate, which can then participate in reactions with various electrophiles to construct new rings.

One notable application is in the synthesis of pyrimidine (B1678525) derivatives. While direct examples with 1-(Isothiazol-3-yl)ethanone are not extensively documented in readily available literature, the general reactivity of methyl ketones in reactions like the Biginelli reaction suggests a potential pathway. In a typical Biginelli reaction, a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. By analogy, derivatization of 1-(Isothiazol-3-yl)ethanone to a suitable β-dicarbonyl compound would enable its participation in such multicomponent reactions to furnish isothiazolyl-substituted pyrimidines.

Similarly, the construction of pyridine (B92270) rings can be envisioned through established synthetic routes like the Hantzsch pyridine synthesis. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. 1-(Isothiazol-3-yl)ethanone could be incorporated into this synthesis, likely after modification to a β-ketoester or a related active methylene (B1212753) compound, to yield pyridine derivatives bearing an isothiazole substituent.

Furthermore, the reaction of the acetyl group with chalcones (α,β-unsaturated ketones) can lead to the formation of various six-membered heterocyclic rings through Michael addition followed by cyclization. These reactions, often catalyzed by a base, can produce complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. The specific outcomes of these reactions would depend on the nature of the chalcone (B49325) and the reaction conditions employed.

The table below summarizes potential heterocyclic systems that could be synthesized from 1-(Isothiazol-3-yl)ethanone based on established synthetic methodologies for methyl ketones.

| Heterocyclic System | Potential Synthetic Route | Key Reaction Type |

| Pyrimidines | Biginelli Reaction (after derivatization) | Cyclocondensation |

| Pyridines | Hantzsch Synthesis (after derivatization) | Cyclocondensation |

| Thiophenes | Gewald Reaction | Cyclocondensation |

| Pyrazoles | Reaction with Hydrazines | Cyclocondensation |

Integration into the Synthesis of Complex Macrocyclic Architectures

The isothiazole nucleus, when incorporated into larger molecular frameworks, can significantly influence the conformational properties and biological activity of the resulting molecules. The synthesis of macrocycles containing the isothiazole moiety is an area of growing interest, driven by the unique structural and electronic contributions of this heterocycle. While direct macrocyclization reactions starting from 1-(Isothiazol-3-yl)ethanone are not commonly reported, its derivatives serve as crucial components in multi-step syntheses of these complex structures.

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provides a potential, albeit indirect, route to isothiazole-containing macrocycles. Functionalization of the isothiazole ring at two different positions with nitrile-containing side chains would create the necessary precursor for this cyclization. The reaction is typically base-catalyzed and leads to the formation of a large ring containing an enamine, which can be subsequently hydrolyzed to a cyclic ketone. The rigidity and defined geometry of the isothiazole ring can act as a template, guiding the cyclization process and influencing the final conformation of the macrocycle.

Role in Catalysis and Ligand Development

The presence of both nitrogen and sulfur atoms in the isothiazole ring makes it an attractive scaffold for the design of ligands for transition metal catalysis. The ability of these heteroatoms to coordinate to metal centers allows for the creation of a diverse array of metal complexes with potential catalytic applications.

Design and Synthesis of Isothiazole-Derived Ligands for Transition Metal Catalysis

1-(Isothiazol-3-yl)ethanone serves as a valuable starting material for the synthesis of isothiazole-containing ligands. The acetyl group can be readily modified to introduce various coordinating functional groups. For example, reduction of the ketone to an alcohol, followed by further functionalization, can lead to the synthesis of bidentate or tridentate ligands.

A common strategy involves the condensation of the acetyl group with amines or hydrazines to form Schiff base ligands. These imine-containing ligands can coordinate to a variety of transition metals, and the electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the amine or hydrazine (B178648) precursor. The isothiazole ring itself can act as a coordinating group, participating in the chelation of the metal ion.

Investigation of Isothiazole-Metal Complexes as Catalytic Systems

Isothiazole-metal complexes have been investigated for their catalytic activity in a range of organic transformations. The unique electronic environment provided by the isothiazole ligand can influence the reactivity and selectivity of the metal center.

Research has shown that metal complexes of isothiazoles can be effective catalysts for cross-coupling reactions. beilstein-journals.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The isothiazole ligand can stabilize the active catalytic species and modulate its electronic properties, leading to enhanced catalytic performance. The development of isothiazole-based catalysts that can operate in environmentally friendly media, such as water or aqueous-alcoholic mixtures, is an area of active research. beilstein-journals.org

The table below provides an overview of potential catalytic applications of isothiazole-metal complexes.

| Catalytic Reaction | Metal Center | Role of Isothiazole Ligand |

| Cross-Coupling Reactions | Palladium, Copper | Ligand stabilization, electronic tuning |

| Oxidation Reactions | Manganese, Iron | Redox activity modulation |

| Hydrogenation Reactions | Rhodium, Iridium | Chiral induction (with chiral isothiazole ligands) |

Innovation in Molecular Design and Scaffold Derivatization

The isothiazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The ability to easily derivatize 1-(Isothiazol-3-yl)ethanone allows for the systematic exploration of the chemical space around this important core.

The acetyl group provides a reactive handle for the introduction of a wide variety of substituents and functional groups. This allows for the generation of libraries of isothiazole-containing compounds for high-throughput screening in drug discovery programs. The modification of the acetyl group can lead to changes in the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which are critical factors in determining its biological activity.

Furthermore, the isothiazole ring itself can be functionalized through electrophilic substitution reactions, although the reactivity is influenced by the acetyl group. This provides another avenue for creating structural diversity. The combination of modifications to both the acetyl group and the isothiazole ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. This approach is central to the process of lead optimization in drug discovery, where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic profile.

Development of Novel Isothiazole-Containing Molecular Scaffolds

The chemical structure of 1-(Isothiazol-3-yl)ethanone, featuring a reactive ketone functional group, makes it an exceptionally valuable precursor for constructing more elaborate molecular scaffolds. This versatility allows for its incorporation into a variety of synthetic pathways to generate novel isothiazole-containing compounds with potential therapeutic applications. The development of these new molecular frameworks is a key strategy in medicinal chemistry to identify compounds with improved efficacy, selectivity, and pharmacokinetic properties.

One of the most direct methods for elaborating the 1-(Isothiazol-3-yl)ethanone structure is through reactions involving the acetyl group. For instance, the ketone can undergo condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic aldehydes. This reaction creates α,β-unsaturated ketones (chalcones), which are themselves recognized as a privileged scaffold in drug discovery. This approach significantly diversifies the molecular structure by introducing new aryl substituents, allowing for the exploration of their impact on biological activity. dmed.org.ua

Furthermore, the acetyl group can be transformed into other functional groups, opening up additional synthetic possibilities. It can be brominated to form an α-bromo-ketone, a highly reactive intermediate that can subsequently react with various nucleophiles, such as heterocyclic amines or thiosemicarbazones, to construct molecules containing multiple heterocyclic rings. nih.gov This strategy is instrumental in building complex, multi-ring systems that can interact with multiple biological targets or offer enhanced binding affinity to a single target. The isothiazole core, combined with other heterocyclic systems like thiazole (B1198619), pyrazole, or indole, can lead to the discovery of compounds with unique pharmacological profiles. nih.govmdpi.com

The strategic use of 1-(Isothiazol-3-yl)ethanone as a foundational element is summarized in the following table, which illustrates its conversion into more complex molecular scaffolds.

| Starting Material | Reaction Type | Intermediate/Product Class | Potential Subsequent Scaffolds |

|---|---|---|---|

| 1-(Isothiazol-3-yl)ethanone | Claisen-Schmidt Condensation | Isothiazolyl Chalcones | Pyrazolines, Pyrimidines |

| 1-(Isothiazol-3-yl)ethanone | Alpha-Bromination | 2-Bromo-1-(isothiazol-3-yl)ethanone | Fused-ring systems, Di-heterocyclic compounds |

| 1-(Isothiazol-3-yl)ethanone | Reaction with Thiosemicarbazide | Thiosemicarbazone Derivative | Thiazolidinones, Thioxothiazolidinones |

Chemical Structure-Activity Relationship Studies for Synthetic Optimization

Once a series of novel molecular scaffolds has been synthesized from 1-(Isothiazol-3-yl)ethanone, the next critical step is to evaluate their biological activity and establish a Structure-Activity Relationship (SAR). SAR studies are fundamental to medicinal chemistry, as they provide insights into how specific structural features of a molecule influence its biological effects. nih.gov This understanding is crucial for the rational design and optimization of lead compounds to enhance their potency and selectivity.

For a series of derivatives originating from 1-(Isothiazol-3-yl)ethanone, a systematic SAR study would involve modifying specific parts of the molecule and assessing the impact on a chosen biological target. For example, if a series of isothiazolyl chalcones were synthesized, researchers would investigate how different substituents on the appended aryl ring affect activity. Modifications could include altering the electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk (small vs. large groups), and lipophilicity of the substituents. nih.gov

The biological activity is typically quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC). nih.gov By comparing these values across a series of structurally related compounds, researchers can identify key molecular interactions that are essential for activity. For instance, a study on 3-isothiazolone derivatives revealed that their antibacterial efficacy against E. coli was influenced by factors such as the presence of specific substituents on the heterocyclic ring. nih.gov While no direct correlation was found with calculated electronic properties, a relationship with solvation energies suggested that diffusion plays a critical role in their mode of action. nih.gov

The findings from SAR studies are often compiled into tables to visualize the relationships between chemical structure and biological activity. The following interactive table presents hypothetical data for a series of isothiazole derivatives, illustrating how SAR data is typically organized and interpreted for synthetic optimization.

| Compound ID | R-Group Modification (Aryl Ring) | Biological Activity (IC₅₀, µM) | Interpretation |

|---|---|---|---|

| IZ-1 | -H (Unsubstituted) | 50.2 | Baseline activity. |

| IZ-2 | 4-Cl (Electron-withdrawing) | 15.8 | Electron-withdrawing group at para position enhances potency. |

| IZ-3 | 4-OCH₃ (Electron-donating) | 45.1 | Electron-donating group at para position slightly decreases activity. |

| IZ-4 | 2-Cl (Electron-withdrawing) | 35.5 | Steric hindrance at ortho position may reduce binding affinity. |

| IZ-5 | 4-NO₂ (Strongly electron-withdrawing) | 5.3 | Strong electron-withdrawing group significantly improves potency. |

Through such systematic studies, chemists can deduce which structural modifications are likely to lead to more potent and selective compounds, guiding the next round of synthesis in a process of iterative optimization.

常见问题

Basic: What are the optimal synthetic routes for 1-(Isothiazol-3-yl)ethanone, and how can reaction conditions be systematically optimized?

Answer:

Synthesis of 1-(Isothiazol-3-yl)ethanone typically involves coupling reactions between isothiazole derivatives and acetylating agents. Key steps include:

- Precursor Selection : Use 3-substituted isothiazoles (e.g., 3-bromoisothiazole) with acetylating agents like acetic anhydride under palladium-catalyzed cross-coupling conditions .

- Catalytic Systems : Optimize Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in THF or DMF at 80–100°C, monitoring progress via TLC or HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/chloroform mixtures) ensures high purity .

Methodological Tip : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading for yield optimization.

Basic: How can spectroscopic techniques (NMR, MS, IR) be applied to characterize 1-(Isothiazol-3-yl)ethanone?

Answer:

- NMR :

- ¹H NMR : The acetyl group (CH₃CO) appears as a singlet at δ 2.5–2.7 ppm. Isothiazole protons (H-4 and H-5) show doublets near δ 8.0–8.5 ppm (J = 3–4 Hz) .

- ¹³C NMR : Carbonyl (C=O) resonates at δ 195–200 ppm; isothiazole carbons appear at δ 120–150 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) fragments the acetyl group (m/z 43) and retains the isothiazole ring (base peak m/z 85) .

- IR : Strong C=O stretch at 1680–1720 cm⁻¹; isothiazole ring vibrations at 1550–1600 cm⁻¹ .

Advanced: How can computational methods (DFT, MD) predict the reactivity and electronic properties of 1-(Isothiazol-3-yl)ethanone?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon is electrophilic (LUMO localized) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability and aggregation tendencies .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize bioactivity assays .

Advanced: How should researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for 1-(Isothiazol-3-yl)ethanone derivatives?

Answer:

- Cross-Validation : Compare experimental GC-MS retention indices with NIST database entries . For NMR discrepancies, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to trace fragmentation patterns in MS and confirm structural assignments .

- Collaborative Analysis : Combine X-ray crystallography (for solid-state confirmation) with solution-state NMR to address polymorphism or dynamic effects .

Advanced: What mechanistic insights govern the reactivity of 1-(Isothiazol-3-yl)ethanone in nucleophilic addition reactions?

Answer:

- Electrophilic Carbonyl : The acetyl group undergoes nucleophilic attack (e.g., Grignard reagents, hydrazines) via a tetrahedral intermediate. Steric hindrance from the isothiazole ring slows reactions compared to phenyl analogs .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) protonate the carbonyl, enhancing electrophilicity. Base-catalyzed reactions require anhydrous conditions to prevent hydrolysis .

- Kinetic Studies : Monitor reaction progress using in-situ IR to track carbonyl consumption and optimize stoichiometry .

Basic: What safety protocols are critical when handling 1-(Isothiazol-3-yl)ethanone in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S in isothiazole syntheses) .

- Waste Disposal : Neutralize acidic/basic residues before segregating organic waste for licensed disposal .

Advanced: How can researchers design bioactivity assays for 1-(Isothiazol-3-yl)ethanone derivatives?

Answer:

- Target Selection : Prioritize enzymes (e.g., cyclooxygenase, kinases) based on structural similarity to bioactive aryl ethanones .

- In Vitro Assays : Use enzyme inhibition kits (e.g., fluorescence-based) with IC₅₀ determination. Include positive controls (e.g., aspirin for COX inhibition) .

- Toxicity Screening : Perform MTT assays on human cell lines (HEK293, HepG2) to assess cytotoxicity before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。